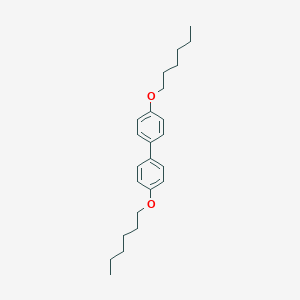

4,4'-Bis(hexyloxy)biphenyl

説明

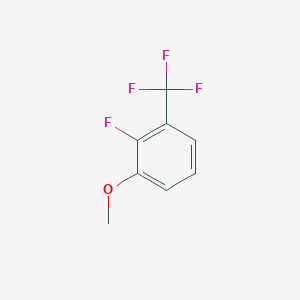

4,4’-Bis(hexyloxy)biphenyl is an organic compound that is a derivative of biphenyl . It is known to be responsive to small changes in temperature, shear, electric (or magnetic) fields, and the structure of solid surfaces with which they are in contact .

Synthesis Analysis

The synthesis of 4,4’-Bis(hexyloxy)biphenyl (BAB6) has been improved by substituting 4,4’-bis[6-(bromo)hexyloxy]biphenyl with 4,4’-bis[6-(hydroxyl)hexyloxy]biphenyl to react with acryloyl chloride instead of potassium acrylate . This improved method allows the reaction to occur at room temperature, increases the solubility of intermediate products, and improves the yield from 12.4% to 46.8% .Molecular Structure Analysis

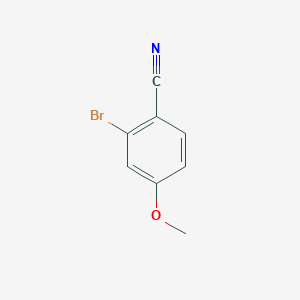

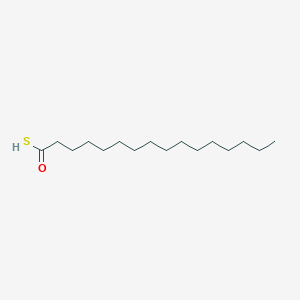

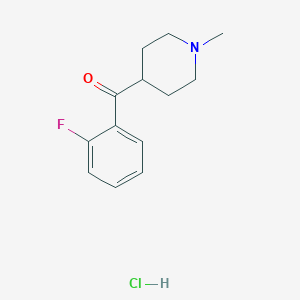

The molecular formula of 4,4’-Bis(hexyloxy)biphenyl is C24H34O2 . It contains a total of 61 bonds, including 27 non-H bonds, 12 multiple bonds, 13 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic ethers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,4’-Bis(hexyloxy)biphenyl are complex and involve multiple steps . The process involves the use of various reagents and catalysts, and the order of reactions is critical for the success of the synthesis .Physical And Chemical Properties Analysis

4,4’-Bis(hexyloxy)biphenyl has a molecular weight of 354.53 g/mol . It is a solid at room temperature and should be stored in a sealed, dry environment . It is also known to be responsive to small changes in temperature, shear, electric (or magnetic) fields, and the structure of solid surfaces .科学的研究の応用

Mesomorphic Property Enhancement

4,4′-Bis(hexyloxy)biphenyl derivatives have been studied for their mesomorphic properties. Specifically, the introduction of a polar lateral nitro group in similar biphenyl structures has been shown to impact the appearance and stability of mesophases, which are states of matter intermediate between liquid and solid. This modification can reduce transition temperatures due to an increase in molecular breadth, enhancing mesomorphic properties in certain derivatives (Mori et al., 2006).

Synthesis and Application in Halomethoxylation

4,4'-Bis(dichloroiodo)biphenyl, closely related to 4,4'-Bis(hexyloxy)biphenyl, serves as a recyclable hypervalent iodine reagent. It's utilized in vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds, offering a sustainable approach due to the recyclability of the reduced forms of these reagents (Yusubov et al., 2004).

Polyimide Production for Optoelectronics

4,4'-Bis(hexyloxy)biphenyl derivatives are critical in the synthesis of high-performance polymers like polyimides. These polymers, containing pyridine and biphenyl units, are known for their excellent thermal, mechanical, and optical properties, making them suitable for advanced applications in optoelectronics (Guan et al., 2015).

将来の方向性

4,4’-Bis(hexyloxy)biphenyl and similar compounds have gained a lot of attention in various fields of science, such as chemistry, materials science, and electronics. They are of great interest for the synthesis of optoelectronic devices . Future studies may focus on charge and exciton transfer in these compounds, as well as the degradation mechanisms of devices based on these compounds .

特性

IUPAC Name |

1-hexoxy-4-(4-hexoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O2/c1-3-5-7-9-19-25-23-15-11-21(12-16-23)22-13-17-24(18-14-22)26-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPALUNJGWGOZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345415 | |

| Record name | 4,4'-Bis(hexyloxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis(hexyloxy)biphenyl | |

CAS RN |

142450-58-6 | |

| Record name | 4,4'-Bis(hexyloxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)